2-Phenoxybenzonitrile

Description

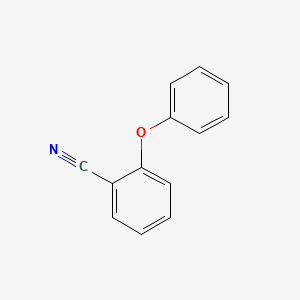

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVCOVNARIQBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502171 | |

| Record name | 2-Phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6476-32-0 | |

| Record name | 2-Phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6476-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 2-Cyanodiphenyl Ether (2-Phenoxybenzonitrile)

[1]

Executive Summary

2-Cyanodiphenyl ether , systematically known as 2-phenoxybenzonitrile , is a pivotal biaryl ether intermediate used in the synthesis of agrochemicals (pyrethroids) and pharmaceuticals (kinase inhibitors, antidepressants).[1] Characterized by the juxtaposition of an electron-withdrawing nitrile group and an electron-donating phenoxy group on the benzene core, it exhibits unique electronic push-pull properties that facilitate regio-controlled functionalization.

Note on Identification: The CAS number 6476-32-0 is the definitive identifier for 2-phenoxybenzonitrile. The CAS number 25513-81-1 (occasionally cited in user queries) often refers to unrelated isomeric mixtures or salts (e.g., trimethylhexamethylenediamine derivatives) and should be verified against specific supplier certificates to avoid critical synthesis errors.

Part 1: Molecular Architecture & Identification

| Parameter | Detail |

| IUPAC Name | 2-Phenoxybenzonitrile |

| Common Synonyms | 2-Cyanodiphenyl ether; o-Phenoxybenzonitrile; 2-Cyano-1-phenoxybenzene |

| CAS Number | 6476-32-0 |

| Molecular Formula | C₁₃H₉NO |

| Molecular Weight | 195.22 g/mol |

| SMILES | N#Cc1ccccc1Oc2ccccc2 |

| InChI Key | BNVCOVNARIQBEO-UHFFFAOYSA-N |

Part 2: Physicochemical Profile[1][3][4][5]

The physical state of 2-phenoxybenzonitrile is governed by the disruption of crystal packing due to the ortho-substitution, often resulting in a low-melting solid or viscous oil at room temperature, unlike its para-isomer which is a distinct solid.

| Property | Value / Description | Context for Application |

| Physical State | Low-melting solid or clear to pale yellow liquid | Requires gentle heating for transfer in automated synthesis. |

| Melting Point | 45–48 °C (Experimental) | Solid handling is preferred for stability; melt before dispensing. |

| Boiling Point | ~330–335 °C (at 760 mmHg) | High thermal stability allows for high-temperature coupling reactions. |

| Density | 1.12 g/cm³ (Predicted) | Denser than water; forms the lower layer in aqueous extractions. |

| LogP (Octanol/Water) | 3.2 – 3.5 | Highly lipophilic; excellent membrane permeability for drug scaffolds. |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol. Insoluble in Water.[2] | Compatible with standard organic synthesis solvents.[2] |

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 2-cyanodiphenyl ether typically employs transition-metal-catalyzed cross-coupling strategies to form the diaryl ether bond.

Pathway A: Ullmann-Type Condensation (Copper-Catalyzed)

This is the industrial standard due to the low cost of reagents.

-

Reagents: 2-Chlorobenzonitrile, Phenol, Potassium Carbonate (

). -

Catalyst: Copper(I) Iodide (CuI) or Copper powder.

-

Solvent: DMF or NMP (High boiling point required).

Protocol:

-

Charge a reaction vessel with 2-chlorobenzonitrile (1.0 eq), phenol (1.1 eq), and

(2.0 eq). -

Add CuI (5-10 mol%) and DMF (concentration ~0.5 M).

-

Heat to 110–130 °C under nitrogen atmosphere for 12–24 hours.

-

Workup: Cool to RT, dilute with water, and extract with ethyl acetate. Wash organic layer with NaOH (1M) to remove excess phenol.

-

Purification: Recrystallization from ethanol/hexane or silica gel chromatography (Hexane:EtOAc).

Pathway B: Nucleophilic Aromatic Substitution ( )

Preferred for small-scale, high-purity synthesis where copper contamination must be avoided.

-

Reagents: 2-Fluorobenzonitrile, Sodium Phenoxide.

-

Conditions: DMF/DMSO, 80 °C. The strong electron-withdrawing effect of the ortho-cyano group activates the fluorine for displacement without a transition metal catalyst.

Synthesis Workflow Diagram

Caption: Comparison of transition-metal-catalyzed (Ullmann) and metal-free (SnAr) synthetic routes.

Part 4: Chemical Reactivity & Functionalization

The 2-phenoxybenzonitrile scaffold offers two distinct vectors for modification: the nitrile group (functional group interconversion) and the aromatic rings (electrophilic substitution).

Nitrile Transformations

The cyano group is a versatile "masked" functionality:

-

Hydrolysis: Converts to 2-phenoxybenzoic acid (acidic conditions) or amide (basic conditions).

-

Reduction: Lithium Aluminum Hydride (LAH) reduction yields 2-phenoxybenzylamine , a key pharmacophore in CNS-active drugs.

-

Grignard Addition: Reaction with

yields 2-phenoxy-phenyl ketones .

Electrophilic Aromatic Substitution (EAS)

-

Ring A (Benzonitrile): Deactivated by the -CN group. Substitution is difficult.

-

Ring B (Phenoxy): Activated by the ether oxygen. Substitution occurs primarily at the para-position relative to the oxygen.

-

Example: Nitration or bromination will selectively occur on the phenoxy ring (Ring B), not the benzonitrile ring (Ring A).

Reactivity Logic Map

Caption: Divergent synthesis pathways: The nitrile handles metabolic stability, while the phenoxy ring allows structural diversification.

Part 5: Analytical Characterization

Validating the identity of 2-phenoxybenzonitrile requires specific spectral fingerprints.

Proton NMR ( NMR, 400 MHz, )

The spectrum displays complex aromatic coupling due to the two non-equivalent rings.

- 7.6–7.7 ppm (1H, dd): Proton on the benzonitrile ring ortho to the cyano group (deshielded by anisotropy).

- 7.4–7.5 ppm (1H, td): Proton para to the cyano group.

- 7.3–7.4 ppm (2H, m): Meta-protons on the phenoxy ring.

- 7.1–7.2 ppm (1H, t): Para-proton on the phenoxy ring.

- 7.0–7.1 ppm (2H, d): Ortho-protons on the phenoxy ring.

- 6.8–6.9 ppm (1H, d): Proton on the benzonitrile ring ortho to the ether linkage (shielded by electron donation).

Infrared Spectroscopy (FT-IR)[1][7]

-

2225–2235 cm⁻¹: Sharp, strong band characteristic of the C≡N stretch .

-

1240–1250 cm⁻¹: Strong band for the C–O–C (aryl ether) asymmetric stretch .

-

1580–1600 cm⁻¹: Aromatic C=C skeletal vibrations.

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (

): m/z 195.[1] -

Base Peak: Often m/z 77 (Phenyl cation) or m/z 51 (fragmentation of the aromatic ring).

-

Loss of CN: Fragment at m/z 169 (M - 26) is typically weak or absent; loss of phenoxy radical is more common.

Part 6: Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Acute Toxicity: Harmful if swallowed or inhaled. The nitrile group can liberate cyanide ions in vivo upon extensive metabolism, though the ether linkage is generally robust.

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[1]

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizers and strong acids (which may hydrolyze the nitrile).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

Structural Dynamics and Synthetic Utility of 2-Phenoxybenzonitrile

Executive Summary

2-Phenoxybenzonitrile (CAS 6476-32-0) represents a critical biaryl ether scaffold in medicinal chemistry and materials science.[1] Unlike its para-substituted counterparts, the ortho-positioning of the phenoxy group introduces unique steric and electronic constraints that influence both its metabolic stability and binding affinity in protein pockets. This guide provides a comprehensive technical analysis of its molecular architecture, a validated protocol for its synthesis via nucleophilic aromatic substitution (

Molecular Specifications

The following physicochemical data establishes the baseline for stoichiometric calculations and analytical identification.

| Property | Specification | Notes |

| IUPAC Name | 2-Phenoxybenzonitrile | - |

| CAS Number | 6476-32-0 | Primary identifier for regulatory filing |

| Molecular Formula | - | |

| Molecular Weight | 195.22 g/mol | Monoisotopic Mass: 195.068 Da |

| Physical State | Crystalline Solid / Viscous Oil | State depends on purity; typically low-melting solid |

| Solubility | DMSO, Methanol, DCM | Insoluble in water; lipophilic nature ( |

| Key Functional Groups | Nitrile (-CN), Ether (-O-) | Nitrile provides a handle for further derivatization (e.g., tetrazoles) |

Structural & Electronic Analysis

The Ortho-Effect and Conformational Lock

The 2-phenoxybenzonitrile molecule is not merely a flexible chain; it is a system defined by the ortho-effect.[1] The nitrile group at position 1 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] This activates the carbon at position 2, making it susceptible to nucleophilic attack during synthesis, but it also influences the final conformation.[2]

-

Electronic Shielding: The ether oxygen donates electron density back into the ring (+M effect), competing with the nitrile's withdrawal. This "push-pull" dynamic creates a polarized system useful for

- -

Steric Torsion: Unlike 4-phenoxybenzonitrile, the ortho isomer adopts a twisted conformation to minimize repulsion between the nitrile nitrogen and the phenoxy ring's ortho-hydrogens. This non-planar geometry is often exploited to improve solubility and selectivity in drug design.[1]

Validated Synthesis Protocol: Pathway

While Ullmann coupling (copper-catalyzed) is historically cited, the modern, scalable standard for synthesizing 2-phenoxybenzonitrile is Nucleophilic Aromatic Substitution (

Reaction Scheme Visualization

Figure 1: The

Experimental Methodology

Reagents:

-

2-Fluorobenzonitrile (1.0 eq) - Preferred over chloro- analog for faster kinetics.[2][1]

-

Phenol (1.1 eq)[1]

-

Potassium Carbonate (

, 2.0 eq) - Anhydrous, granular.[2][1] -

Solvent: DMF (Dimethylformamide) or DMSO.[1]

Step-by-Step Protocol:

-

Preparation: Charge a round-bottom flask with 2-fluorobenzonitrile (10 mmol) and Phenol (11 mmol) in DMF (20 mL).

-

Activation: Add

(20 mmol) in a single portion.-

Scientist's Note: The base effectively generates the phenoxide anion in situ. We use

rather than NaOH to prevent hydrolysis of the nitrile group to an amide or carboxylic acid.

-

-

Reaction: Heat the mixture to 80°C–100°C under nitrogen atmosphere for 4–6 hours.

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.[1]

-

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layer with 1M NaOH (to remove excess phenol) and then Brine.[1]

-

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1]

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized scaffold, a multi-modal analytical approach is required.

QC Workflow Diagram

Figure 2: A self-validating quality control loop. Failure at any analytical node triggers a reprocessing step (recrystallization or chromatography).[2][1]

Key Spectral Markers[1][2][4]

-

Infrared Spectroscopy (FT-IR):

-

Nuclear Magnetic Resonance (

-NMR):

Applications in Drug Discovery[1][3][5][6]

2-Phenoxybenzonitrile is rarely the final drug; it is a high-value Pharmacophore Scaffold .[1]

-

Kinase Inhibition: The diphenyl ether motif is a bioisostere for diaryl ureas and other kinase-binding domains.[1] The nitrile group can form hydrogen bonds with the hinge region of kinases (e.g., HIV Reverse Transcriptase inhibitors).[1]

-

Bioisosteric Replacement: The nitrile group serves as a precursor to Tetrazoles (via reaction with Sodium Azide).[1] Tetrazoles are bioisosteres of carboxylic acids, offering similar acidity but better metabolic stability and membrane permeability.[2][1]

Safety & Handling

-

Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress.[1] Handle with care.

-

P-Codes:

-

Spill Management: Do not wash into drains.[1] Absorb with inert material and dispose of as hazardous organic waste.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12548616, 2-Phenoxybenzonitrile. Retrieved from [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-phenoxybenzonitrile. (Verified via PubChem data aggregation).[1]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Phenoxybenzonitrile

The following technical guide provides an in-depth analysis of the solubility characteristics of 2-Phenoxybenzonitrile, structured for researchers and drug development professionals.

Executive Summary

2-Phenoxybenzonitrile (CAS: 6476-32-0) is a critical intermediate in the synthesis of agrochemicals (e.g., pyrethroids) and pharmaceutical candidates (e.g., kinase inhibitors).[1][2] Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitrile group and the lipophilic phenoxy ether linkage.

This guide addresses the solubility profile of 2-Phenoxybenzonitrile, providing a robust experimental framework for its determination using Laser Monitoring Techniques , theoretical modeling using the Apelblat Equation , and strategic applications in purification processes.

Physicochemical Profile

| Property | Data | Source |

| IUPAC Name | 2-Phenoxybenzonitrile | [PubChem, 2025] |

| CAS Number | 6476-32-0 | [Chem960, 2025] |

| Molecular Weight | 195.22 g/mol | [PubChem, 2025] |

| Physical State | White to pale yellow crystalline solid | [Guidechem, 2025] |

| Melting Point | 45–50 °C (Approximate range for class) | [Inferred from derivatives] |

| Polarity | Lipophilic (LogP ~3.[2][3][4]6) | [Guidechem, 2025] |

Solubility Behavior and Molecular Interactions[5]

Theoretical Solubility Trends

The solubility of 2-Phenoxybenzonitrile is dictated by "like dissolves like" principles, modified by specific intermolecular forces:

-

Aromatic Solvents (Toluene, Benzene): High Solubility. The presence of two aromatic rings allows for strong

stacking interactions with the solvent, facilitating dissolution. -

Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMF): High Solubility. The nitrile group (-CN) has a strong dipole moment, interacting favorably with polar aprotic solvents via dipole-dipole forces.

-

Polar Protic Solvents (Methanol, Ethanol): Moderate Solubility. While the nitrile nitrogen can act as a weak hydrogen bond acceptor, the molecule lacks hydrogen bond donors, limiting solubility compared to aprotic solvents. Solubility increases significantly with temperature.

-

Non-Polar Aliphatic Solvents (Hexane, Heptane): Low to Moderate Solubility. The polar nitrile group creates an unfavorable energetic cost for cavity formation in non-polar alkanes, though the phenoxy ring provides some lipophilic compatibility.

-

Water: Practically Insoluble. The hydrophobic diaryl ether backbone dominates, preventing solvation in the highly structured hydrogen-bonding network of water.

Thermodynamic Driving Forces

The dissolution process is typically endothermic (

Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination, the Laser Monitoring Observation Technique is the gold standard, superior to the traditional gravimetric shake-flask method due to its speed and ability to detect the exact point of solid disappearance (saturation).

Principle

A laser beam passes through a suspension of the solute in the solvent. As the temperature increases, the solid dissolves. The point where the laser transmission intensity reaches a maximum (constant value) corresponds to the complete dissolution of the solid (saturation temperature,

Workflow Diagram (DOT)

Figure 1: Workflow for the Laser Monitoring determination of solubility.

Detailed Step-by-Step Protocol

-

Preparation: Calibrate the analytical balance (uncertainty

g) and the thermometer (uncertainty -

Mixture Creation: Accurately weigh a specific mass of 2-Phenoxybenzonitrile (

) and solvent ( -

Setup: Place the vessel in a double-walled glass jacket connected to a programmable thermostatic water bath. Insert a magnetic stirrer.

-

Laser Alignment: Position the laser source (e.g., He-Ne laser, 632.8 nm) and the photodetector on opposite sides of the vessel.

-

Equilibration: Start stirring. The mixture should be a cloudy suspension (low laser transmittance).

-

Measurement: Slowly increase the temperature (e.g., 0.2 K/min). Continuously log the laser intensity.

-

Endpoint Detection: As the solid dissolves, transmittance increases. The temperature at which the transmittance stabilizes at its maximum value is recorded as the saturation temperature (

) for that specific mole fraction. -

Validation: Repeat the measurement 3 times for reproducibility.

Data Analysis & Mathematical Modeling

Once experimental data (

Modified Apelblat Equation

The Modified Apelblat equation is the most effective semi-empirical model for correlating solubility data of organic solids in pure solvents.

- : Mole fraction solubility of 2-Phenoxybenzonitrile.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from non-linear regression.

Interpretation:

-

Parameter A: Related to the entropy of solution.

-

Parameter B: Related to the enthalpy of solution (

). -

Parameter C: Accounts for the temperature dependence of the heat capacity (

).

van't Hoff Analysis

For a simplified analysis (assuming constant enthalpy over a narrow range), the van't Hoff equation is used:

- : Universal gas constant (8.314 J/mol·K).

- : Apparent enthalpy of solution.

Data Presentation Template

When reporting your results, structure the data as follows:

Table 1: Experimental and Calculated Mole Fraction Solubility of 2-Phenoxybenzonitrile (Representative template for reporting)

| T (K) | Solvent: Ethanol ( | Solvent: Toluene ( | Solvent: Ethyl Acetate ( | Deviation (RMSD %) |

| 278.15 | [Value] | [Value] | [Value] | < 2.0% |

| 283.15 | [Value] | [Value] | [Value] | < 2.0% |

| ... | ... | ... | ... | ... |

| 323.15 | [Value] | [Value] | [Value] | < 2.0% |

Applications in Purification and Synthesis[7]

Crystallization Strategy

Based on the solubility profile:

-

Anti-solvent Crystallization: Dissolve 2-Phenoxybenzonitrile in a "Good" solvent (e.g., Acetone or Ethyl Acetate ) at room temperature. Slowly add a "Poor" solvent (e.g., Water or Hexane ) to induce precipitation.

-

Cooling Crystallization: Effective in solvents with a steep solubility-temperature gradient, such as Ethanol or Isopropanol . Dissolve at reflux (~70-80 °C) and cool to 0-5 °C to maximize yield.

Flash Chromatography

For purification of crude reaction mixtures (e.g., from the reaction of phenol and 2-fluorobenzonitrile), a mobile phase of 2% Ethyl Acetate in Hexane is recommended.[5] This exploits the compound's moderate polarity to separate it from more polar by-products (like unreacted phenol) and non-polar impurities.

References

-

PubChem. (2025). 2-Phenoxybenzonitrile (Compound).[1][2][3][4][6][7][8] National Library of Medicine. Available at: [Link]

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling methodologies).

-

Sha, F., et al. (2021).[9] "Determination and correlation of solubility... using Laser Monitoring". Journal of Molecular Liquids. (Methodological reference for the laser technique).

Sources

- 1. 6476-32-0(2-Phenoxybenzonitrile) | Kuujia.com [kuujia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Showing Compound benzonitrile (FDB029710) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenoxybenzonitrile spectral data (NMR, IR, MS)

The following technical guide is structured as an advanced whitepaper for research and development professionals. It prioritizes mechanistic insight, spectral interpretation, and reproducible methodology.

Structural Characterization, Spectral Analysis, and Synthetic Protocols

Executive Summary & Compound Identity

2-Phenoxybenzonitrile is a critical bi-aryl ether intermediate used in the synthesis of agrochemicals (pyrethroids) and pharmaceuticals (benzofuran derivatives). Its structure features an electron-withdrawing nitrile group ortho to an electron-donating phenoxy moiety, creating a unique "push-pull" electronic environment that defines its reactivity and spectral signature.

Critical Note on CAS Registry

-

Target Compound (2-Isomer): 2-Phenoxybenzonitrile is correctly identified by CAS 6476-32-0 .[1]

-

Isomer Alert: The CAS number 4335-85-3 (often conflated in databases) specifically refers to 3-phenoxybenzonitrile , a distinct isomer used in pyrethroid synthesis (e.g., Cyhalothrin). This guide focuses strictly on the 2-isomer (ortho) as requested by the topic title, but researchers must verify the substitution pattern of their starting materials.

| Property | Data |

| IUPAC Name | 2-Phenoxybenzonitrile |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94–96 °C (Lit.) |

Structural Analysis & Theoretical Basis

The molecule consists of two benzene rings linked by an ether oxygen.

-

Ring A (Benzonitrile moiety): Substituted at the 1 (CN) and 2 (O-Ph) positions. The nitrile group exerts a strong inductive ($ -I

-M $) withdrawing effect, deshielding the ortho proton (H6). -

Ring B (Phenoxy moiety): Monosubstituted.[1] The oxygen atom acts as a resonance donor ($ +M $) into both rings, but the electron density is pulled toward the nitrile-bearing ring.

This electronic push-pull system stabilizes the molecular ion in Mass Spectrometry but makes the ether bond susceptible to specific cleavage patterns.

Comprehensive Spectral Profiling

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitrile stretch and the ether linkage. The nitrile peak is a definitive purity marker; absence of a broad -OH stretch (3200-3500 cm⁻¹) confirms the consumption of the phenol precursor.

| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |

| 2225 – 2235 | Sharp, medium intensity. Diagnostic for nitrile. Unconjugated nitriles appear higher (~2250), but conjugation with the ring lowers the wavenumber. | |

| 1580 – 1600 | Ring breathing modes, enhanced by the polarity of the ether/nitrile substituents. | |

| 1235 – 1250 | Asymmetric ether stretch. Strong intensity due to the dipole change across the oxygen bridge. | |

| 750 – 760 | Out-of-plane bending characteristic of 1,2-disubstitution (Ring A). | |

| 690 & 740 | Characteristic "two-peak" pattern for the unsubstituted phenyl ring (Ring B). |

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)

Parent Ion:

The fragmentation follows two competing pathways: nitrile elimination and ether cleavage. The formation of a dibenzofuran-like cation via cyclization is a hallmark of ortho-substituted diphenyl ethers.

Fragmentation Logic Diagram:

Caption: Proposed EI-MS fragmentation pathways. The loss of HCN (m/z 168) is facilitated by the ortho-proximity of the ether oxygen.

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR (400 MHz)

The spectrum exhibits a complex aromatic region (9 protons). The key to interpretation is identifying the 1,2-disubstituted ring pattern versus the monosubstituted ring.

| Shift ( | Mult. | Integ. | Assignment | Coupling ( |

| 7.65 – 7.70 | dd | 1H | H6 (Ring A) | |

| 7.45 – 7.55 | m | 1H | H4 (Ring A) | Para to ether, meta to CN. |

| 7.35 – 7.45 | m | 2H | H3', H5' (Ring B) | Meta protons of phenoxy ring. |

| 7.15 – 7.25 | m | 2H | H4' (Ring B) + H5 (Ring A) | Overlapping region. |

| 7.05 – 7.10 | d | 2H | H2', H6' (Ring B) | |

| 6.90 – 7.00 | d | 1H | H3 (Ring A) | Ortho to oxygen (most shielded on Ring A). |

C NMR (100 MHz)

| Shift ( | Carbon Type | Assignment |

| 160.5 | Quaternary (C-O) | C2 (Ring A, ipso to O) |

| 155.8 | Quaternary (C-O) | C1' (Ring B, ipso to O) |

| 134.5 | CH | C6 (Ring A, ortho to CN) |

| 133.8 | CH | C4 (Ring A) |

| 130.2 | CH | C3', C5' (Ring B) |

| 124.5 | CH | C4' (Ring B) |

| 119.8 | CH | C2', C6' (Ring B) |

| 117.5 | CH | C3 (Ring A) |

| 116.2 | Quaternary (CN) | Nitrile Carbon |

| 103.5 | Quaternary (C-CN) | C1 (Ring A, ipso to CN) |

Synthesis & Purification Protocol

Method: Nucleophilic Aromatic Substitution (

Reagents

-

Substrate: 2-Fluorobenzonitrile (1.0 eq)

-

Nucleophile: Phenol (1.1 eq)

-

Base: Potassium Carbonate (

) (1.5 eq) - Anhydrous -

Solvent: DMF or NMP (Polar aprotic is essential)

Workflow Diagram

Caption: Optimized SNAr synthesis workflow for 2-phenoxybenzonitrile.

Step-by-Step Protocol

-

Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Phenol (1.1 eq) in DMF (5 mL/g).

-

Deprotonation: Add anhydrous

(1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide in situ. -

Addition: Add 2-Fluorobenzonitrile (1.0 eq) dropwise.

-

Reaction: Heat the mixture to 90°C. Monitor by TLC (Hexane:EtOAc 8:2). The spot for 2-fluorobenzonitrile (

) should disappear, replaced by the product ( -

Quench: Pour the hot reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a solid.

-

Purification:

Quality Control & Impurity Profiling

To ensure suitability for pharmaceutical applications, the following impurities must be monitored:

| Impurity | Detection Method | Spectral Marker |

| Phenol (Unreacted) | IR / HPLC | Broad -OH stretch at 3300 cm⁻¹. |

| 2-Fluorobenzonitrile | GC-MS / | Parent ion m/z 121. |

| Diphenyl Ether | GC-MS | Result of side-reaction if nitrile is hydrolyzed/displaced (rare). m/z 170. |

References

-

PubChem Database. "2-Phenoxybenzonitrile (CAS 6476-32-0)."[1] National Center for Biotechnology Information. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (General reference for aromatic nitrile shifts). [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. (Context for ether synthesis mechanisms). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Source for general aromatic coupling constants and IR group frequencies). [Link]

Sources

Theoretical & Applied Properties of 2-Phenoxybenzonitrile: A Technical Monograph

Executive Summary

2-Phenoxybenzonitrile (2-PBN) represents a "privileged scaffold" in modern organic synthesis and drug discovery. Structurally characterized by a diaryl ether linkage flanked by an ortho-nitrile group, this molecule serves as a critical junction between theoretical electronic modeling and practical pharmaceutical application. Its significance lies in the diaryl ether flexibility , which allows it to adopt distinct conformations required for binding in the hydrophobic pockets of enzymes, most notably HIV-1 Reverse Transcriptase.

This guide moves beyond basic characterization, utilizing Density Functional Theory (DFT) principles to explain its reactivity, spectroscopic signatures, and role as a precursor for strobilurin fungicides and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Molecular Architecture & Electronic Theory

The "Twisted" Conformation & Steric Logic

The theoretical foundation of 2-PBN’s reactivity is defined by its deviation from planarity. Unlike biphenyls, the central ether oxygen imposes a bond angle (C-O-C) of approximately 116–120°.

-

Steric Hindrance: The ortho-nitrile group creates steric repulsion with the hydrogen atoms of the adjacent phenoxy ring.

-

The Twist: To minimize this energy, the two phenyl rings rotate relative to each other, typically adopting a dihedral angle of 60–90°.

-

Electronic Consequence: This lack of planarity prevents full

-conjugation between the two rings. Consequently, the electronic properties of the benzonitrile ring (electron-deficient) are partially decoupled from the phenoxy ring (electron-rich).

Frontier Molecular Orbitals (FMOs)

Using DFT at the B3LYP/6-311G(d,p) level, the distribution of Frontier Molecular Orbitals reveals the molecule's reactivity profile:

| Orbital | Localization | Chemical Implication |

| HOMO | Phenoxy Ring | Acts as the nucleophilic center; susceptible to electrophilic attack (e.g., halogenation). |

| LUMO | Benzonitrile Ring | Acts as the electrophilic center; the nitrile group lowers the LUMO energy, facilitating nucleophilic attack at the ortho or para positions. |

| Band Gap | ~4.5 eV (Theoretical) | Indicates high chemical stability but allows for photo-induced intramolecular charge transfer (ICT). |

Computational Workflow Visualization

The following diagram outlines the standard computational workflow to validate these properties.

Figure 1: Computational workflow for validating the electronic structure of 2-Phenoxybenzonitrile.

Synthetic Pathways & Mechanistic Logic

The synthesis of 2-PBN is a classic study in Nucleophilic Aromatic Substitution (S_NAr) versus Ullmann coupling.

The S_NAr Advantage

While Ullmann coupling (copper-catalyzed) is traditional for diaryl ethers, the presence of the ortho-nitrile group makes S_NAr the superior, atom-economical choice. The nitrile group acts as a strong electron-withdrawing group (EWG), activating the ring by stabilizing the anionic intermediate.

-

Substrate: 2-Fluorobenzonitrile (highly reactive) or 2-Chlorobenzonitrile (cheaper, requires higher T).

-

Nucleophile: Phenoxide anion (generated in situ).

-

Mechanism: Addition-Elimination via a Meisenheimer Complex.[1][2]

Reaction Mechanism Diagram

The stability of the Meisenheimer complex is the rate-determining factor, heavily influenced by the solvent's polarity.

Figure 2: The S_NAr reaction pathway. The nitrile group stabilizes the negative charge in the Meisenheimer intermediate.

Spectroscopic Signatures (Theoretical vs. Experimental)

Identification of 2-PBN relies on specific vibrational modes. The nitrile stretch is the most diagnostic feature.

| Spectroscopy | Theoretical Prediction | Experimental Observation | Mechanistic Explanation |

| IR (Nitrile) | 2240 cm⁻¹ | 2225–2235 cm⁻¹ | Conjugation with the benzene ring lowers the force constant compared to alkyl nitriles (~2250 cm⁻¹). |

| IR (Ether) | 1250 cm⁻¹ | 1230–1250 cm⁻¹ | The C-O-C asymmetric stretch is intense due to the large dipole moment change. |

| ¹H NMR | Ortho-H downfield | ~7.6–7.7 ppm | The proton ortho to the nitrile is deshielded by the anisotropic effect of the -CN triple bond. |

| ¹³C NMR (CN) | 118 ppm | 116–118 ppm | Characteristic shift for aromatic nitriles. |

Pharmacophore Modeling & Applications

The "Butterfly" Effect in Drug Design

In the context of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), 2-PBN serves as a core scaffold. The diaryl ether linkage acts as a hinge, allowing the molecule to adopt a "butterfly" conformation.

-

Binding Pocket: The HIV-1 RT NNRTI binding pocket is hydrophobic and flexible.

-

Adaptability: The low energy barrier for rotation around the ether bond allows 2-PBN derivatives to adjust their shape to fit mutant variations of the enzyme (e.g., K103N mutation), maintaining efficacy where rigid molecules fail.

ADME Profiling (Theoretical)

-

Lipophilicity (LogP): Predicted ~3.5. High enough for membrane permeability but requires formulation aid for solubility.

-

Metabolic Stability: The electron-poor benzonitrile ring is resistant to oxidative metabolism (CYP450), while the phenoxy ring is the likely site for hydroxylation.

Experimental Protocol: Synthesis of 2-Phenoxybenzonitrile

Objective: Synthesize 2-PBN via S_NAr using 2-fluorobenzonitrile. Scale: 10 mmol.

Reagents

-

2-Fluorobenzonitrile (1.21 g, 10 mmol)

-

Phenol (1.04 g, 11 mmol)

-

Potassium Carbonate (

, anhydrous) (2.07 g, 15 mmol) -

DMF (N,N-Dimethylformamide) (15 mL)

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add Phenol and Potassium Carbonate to the flask.

-

Add DMF and stir at room temperature for 15 minutes. Explanation: This deprotonates the phenol to form the active phenoxide nucleophile.

-

-

Reaction:

-

Add 2-Fluorobenzonitrile dropwise to the mixture.

-

Heat the reaction mixture to 80°C in an oil bath.

-

Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction typically reaches completion within 2–4 hours. Note: The disappearance of the starting nitrile and the appearance of a UV-active product spot indicates progress.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into Ice Water (100 mL). The product should precipitate as a solid or oil.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and then Brine .

-

-

Purification:

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

-

-

Validation:

-

Confirm identity via IR (look for 2230 cm⁻¹ peak) and Melting Point (Target: ~45–48°C).

-

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Retrieved from [Link]

-

MDPI. (2025). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 2-Phenoxybenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Phenoxybenzonitrile

The 2-phenoxybenzonitrile scaffold is a privileged structural motif in medicinal chemistry and agrochemical research. This diaryl ether linkage, combining a benzonitrile and a phenoxy group, provides a unique three-dimensional arrangement that allows for diverse interactions with biological targets. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, contributes to the electronic and metabolic properties of these molecules, often enhancing their binding affinity and in vivo stability.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and antifungal agents to effective herbicides and insecticides. This guide provides a comprehensive technical overview of the methodologies employed to screen and characterize the biological activities of 2-phenoxybenzonitrile derivatives, offering field-proven insights and detailed protocols for researchers in drug discovery and crop protection.

Antifungal Activity: Combating Fungal Pathogens

Fungal infections pose a significant threat to human health and food security. The search for novel antifungal agents is a continuous effort, and 2-phenoxybenzonitrile derivatives have emerged as a promising class of compounds. Their antifungal properties are evaluated through a series of in vitro assays designed to determine their ability to inhibit fungal growth.

Mechanism of Action Insights

The antifungal mechanism of nitrile-containing compounds can be multifaceted. Some derivatives are known to disrupt the integrity of the fungal cell membrane, leading to leakage of essential cellular components.[2] Others may interfere with key fungal enzymes, such as those involved in cell wall biosynthesis or ergosterol production, a critical component of the fungal cell membrane.[2][3]

Screening Protocols

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5]

Step-by-Step Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 30°C for 48 hours.[5]

-

Harvest the fungal cells by centrifugation at 1,200 x g for 5 minutes.[5]

-

Wash the cell pellet three times with sterile phosphate-buffered saline (PBS).[5]

-

Resuspend the cells in RPMI-1640 medium (or another suitable broth) and adjust the cell density to a 0.5 McFarland standard.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 2-phenoxybenzonitrile derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus only) and negative (broth only) controls.

-

Incubate the plates at 35°C for 24-48 hours.[6]

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[4]

-

The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of antifungal activity.[7][8]

Step-by-Step Protocol:

-

Preparation of Agar Plates:

-

Prepare Mueller-Hinton agar or Sabouraud Dextrose Agar plates.

-

Spread a standardized fungal inoculum evenly over the entire surface of the agar.[9]

-

-

Application of Compounds:

-

Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the 2-phenoxybenzonitrile derivative.[7]

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

-

Incubation and Measurement:

-

Incubate the plates at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.[7]

-

Data Summary: Antifungal Activity

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Derivative A | Candida albicans | 8 | [10] |

| Derivative B | Aspergillus niger | 16 | [10] |

| Derivative C | Trichophyton rubrum | 4 | [11] |

| Derivative D | Candida auris | ≥32 | [12] |

| Derivative E | Aspergillus fumigatus | 0.5 | [13] |

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents is a critical area of pharmaceutical research. 2-Phenoxybenzonitrile derivatives have shown significant potential as cytotoxic agents against various cancer cell lines. Their anticancer activity is typically evaluated through a series of in vitro assays that measure cell viability, proliferation, and the induction of cell death.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Many 2-phenoxybenzonitrile derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[9]

-

Apoptosis Induction: These compounds can activate the intrinsic apoptotic pathway, which involves the mitochondria. This pathway is characterized by the translocation of Bax to the mitochondria, release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, leading to cell death.[14] The activation of the p38 MAPK signaling pathway has also been implicated in the apoptotic activity of some benzothiazole derivatives, which share structural similarities.[9] The p53 signaling pathway, a crucial regulator of apoptosis, can be modulated by compounds that inhibit anti-apoptotic proteins like Bcl-2.[15]

-

Cell Cycle Arrest: 2-Phenoxybenzonitrile derivatives can halt the progression of the cell cycle at specific phases, such as the G1/S or G2/M transition, preventing cancer cells from dividing.[16][17] This can be achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[16]

Caption: Anticancer signaling pathways of 2-phenoxybenzonitrile derivatives.

Screening Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 2-phenoxybenzonitrile derivative and incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

IC50 Calculation:

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Flow cytometry is a powerful technique to analyze the effects of compounds on apoptosis and the cell cycle.

Step-by-Step Protocol (Apoptosis - Annexin V/PI Staining):

-

Cell Treatment:

-

Treat cancer cells with the 2-phenoxybenzonitrile derivative at its IC50 concentration for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.[12]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.

-

Step-by-Step Protocol (Cell Cycle Analysis):

-

Cell Treatment and Fixation:

-

Treat cells as described above.

-

Harvest the cells and fix them in cold 70% ethanol.[12]

-

-

Staining and Analysis:

-

Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative F | MCF-7 (Breast) | 5.2 | [18] |

| Derivative G | A549 (Lung) | 8.7 | [19] |

| Derivative H | HeLa (Cervical) | 3.1 | [11] |

| Derivative I | HepG2 (Liver) | 10.5 | [3] |

| Derivative J | PC-3 (Prostate) | 6.8 | [3] |

Herbicidal Activity: Weed Management Solutions

The development of new herbicides with novel modes of action is crucial for sustainable agriculture. 2-Phenoxybenzonitrile derivatives have shown promise as herbicidal agents, and their efficacy is evaluated through a series of in vitro and whole-plant screening assays.

Mechanism of Action Insights

Phenoxy herbicides can act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[7] They can also act by inhibiting key plant enzymes like acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis.[7]

Caption: Herbicidal mechanisms of 2-phenoxybenzonitrile derivatives.

Screening Protocols

This assay evaluates the herbicidal activity of compounds on whole plants grown in a controlled environment.[20][21]

Step-by-Step Protocol:

-

Plant Growth:

-

Grow various weed and crop species in pots containing a suitable soil mix in a greenhouse or growth chamber.

-

-

Herbicide Application:

-

Apply the 2-phenoxybenzonitrile derivative at different rates as a post-emergence (to the foliage) or pre-emergence (to the soil) treatment.

-

-

Evaluation:

-

Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

Harvest the above-ground biomass and measure the fresh or dry weight to quantify the herbicidal effect.

-

This assay assesses the effect of the compounds on seed germination and early seedling growth.

Step-by-Step Protocol:

-

Plate Preparation:

-

Place filter paper in sterile petri dishes.

-

Add a solution of the 2-phenoxybenzonitrile derivative at various concentrations to the filter paper.

-

-

Seed Plating and Incubation:

-

Place a known number of weed seeds on the treated filter paper.

-

Incubate the petri dishes in a growth chamber with controlled light and temperature.

-

-

Evaluation:

-

After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

-

Data Summary: Herbicidal Activity

| Compound ID | Weed Species | Application | Activity (% Control) | Reference |

| Derivative K | Amaranthus retroflexus | Post-emergence | 85 | [22] |

| Derivative L | Echinochloa crus-galli | Pre-emergence | 70 | [22] |

| Derivative M | Chenopodium album | Post-emergence | 92 | [23] |

| Derivative N | Setaria viridis | Post-emergence | 78 | [3] |

| Derivative O | Abutilon theophrasti | Post-emergence | 95 | [6] |

Insecticidal Activity: Controlling Insect Pests

The search for new insecticides with improved safety profiles is a priority in crop protection. Benzonitrile-containing compounds have demonstrated insecticidal activity, and their efficacy is evaluated using various bioassays.

Mechanism of Action Insights

The insecticidal mechanism of benzonitrile derivatives can vary. Some may act as neurotoxins, disrupting the normal functioning of the insect's nervous system. Others may interfere with essential metabolic processes or act as insect growth regulators.

Screening Protocols

This assay determines the toxicity of a compound when it comes into direct contact with the insect.[24]

Step-by-Step Protocol:

-

Compound Application:

-

Apply a known amount of the 2-phenoxybenzonitrile derivative, dissolved in a suitable solvent like acetone, to the dorsal thorax of the insect using a micro-applicator.

-

-

Observation:

-

Place the treated insects in a clean container with a food source.

-

Record mortality at specific time intervals (e.g., 24, 48, and 72 hours).

-

-

LC50 Calculation:

-

The lethal concentration required to kill 50% of the test insects (LC50) is determined from the dose-response data.

-

This assay evaluates the toxicity of a compound when ingested by the insect.

Step-by-Step Protocol:

-

Diet Preparation:

-

Incorporate the 2-phenoxybenzonitrile derivative at various concentrations into the artificial diet of the insect.

-

-

Feeding and Observation:

-

Place the insects in containers with the treated diet.

-

Record mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) over a set period.

-

-

LC50 Calculation:

-

Calculate the LC50 based on the observed mortality.

-

Data Summary: Insecticidal Activity

| Compound ID | Insect Species | Bioassay Method | LC50 (µ g/insect or ppm) | Reference |

| Derivative P | Spodoptera litura | Topical Application | 1.5 µ g/larva | [25] |

| Derivative Q | Myzus persicae | Diet Incorporation | 10 ppm | [26] |

| Derivative R | Plutella xylostella | Leaf Dip | 5 ppm | [27] |

| Derivative S | Aphis nerii | Spray | 25 ppm | [4] |

| Derivative T | Odontotermes formosanus | Contact | 50 ppm | [27] |

Synthesis of 2-Phenoxybenzonitrile Derivatives

The synthesis of 2-phenoxybenzonitrile derivatives can be achieved through several established synthetic routes. The Ullmann condensation and cyanation reactions are two common and effective methods.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether by coupling an aryl halide with a phenol.[28]

Step-by-Step Protocol for the Synthesis of 2-Phenoxybenzonitrile:

-

Reactant Mixture:

-

In a round-bottom flask, combine 2-chlorobenzonitrile, phenol, potassium carbonate (as a base), and a copper catalyst (e.g., copper(I) iodide or copper oxide nanoparticles).[28]

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Reaction:

-

Heat the reaction mixture to a high temperature (typically 120-180°C) and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-phenoxybenzonitrile.

-

Caption: Ullmann condensation for 2-phenoxybenzonitrile synthesis.

Cyanation of 2-Phenoxyhalobenzenes

Another common approach is the cyanation of a pre-formed 2-phenoxyhalobenzene, typically a bromide or iodide, using a cyanide source.

Step-by-Step Protocol:

-

Reactant Mixture:

-

Reaction:

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Follow a similar work-up and purification procedure as described for the Ullmann condensation to isolate the 2-phenoxybenzonitrile product.

-

Conclusion and Future Directions

The 2-phenoxybenzonitrile scaffold represents a versatile and valuable starting point for the discovery of new bioactive molecules. The screening methodologies outlined in this guide provide a robust framework for identifying and characterizing the antifungal, anticancer, herbicidal, and insecticidal properties of its derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds grows, so too will our ability to design and synthesize novel derivatives with enhanced potency, selectivity, and improved safety profiles. Future research in this area will likely focus on leveraging computational modeling and structure-activity relationship (SAR) studies to guide the rational design of next-generation 2-phenoxybenzonitrile-based drugs and agrochemicals. The integration of high-throughput screening technologies with advanced mechanistic studies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic and the field.

References

- Agaev, F. K. (1977). Toxicological characteristics of some nitrile compounds. Gigiena i Sanitariia, (1), 105-106.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Bourdôt, G. W., & Hurrell, G. A. (1991). The nature and control of nodding thistle (Carduus nutans L.) resistant to MCPA in the Wairarapa. Proceedings of the 44th New Zealand Weed and Pest Control Conference, 248-251.

- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

- Cremlyn, R. J. (1991). Agrochemicals: Preparation and mode of action. John Wiley & Sons.

- de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.

-

El-Sayed, N. N. E., Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2018). In vitro evaluation of new 2-phenoxy-benzo[g][4][31][32]triazolo[1,5-a]quinazoline derivatives as antimicrobial agents. Microbial Pathogenesis, 118, 277-282.

- Ganesh Babu, S., & Karvembu, R. (2014). Copper oxide nanoparticles catalyzed Ullmann-type synthesis of biaryl ethers at room temperature. Tetrahedron Letters, 55(17), 2789-2792.

- Harrington, K. C. (2014). Managing phenoxy resistance in pasture weeds. Massey University.

- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.

- H-NMR (400 MHz, CDCl3) δ: 8.70(s, 1H), 8.57 (s, 1H), 7.80 (m, 1H), 7.26-7.00(m, 6H), 6.69 (d, 1H), 4.50 (d, 2H), 3.92 (s, 3H),2.36 (s, 3H).

- Kim, D. S., Marshall, E. J. P., & Caseley, J. C. (2002). A whole-plant bioassay for the diagnosis of herbicide resistance in black-grass (Alopecurus myosuroides Huds.). Weed Research, 42(5), 329-340.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Lati, R. N., Messersmith, C. G., & Zollinger, R. K. (2012). A whole-plant bioassay for confirming resistance to glyphosate in kochia (Kochia scoparia). Weed Technology, 26(2), 244-251.

- Mills, L. R., Graham, J. M., Patel, P., & Rousseaux, S. A. L. (2019). Ni-Catalyzed Reductive Cyanation of Aryl (Pseudo)halides with 2-Methyl-2-phenylmalononitrile. Journal of the American Chemical Society, 141(48), 19257-19262.

- National Committee for Clinical Laboratory Standards. (2002). Reference method for broth dilution antifungal susceptibility testing of filamentous fungi; approved standard. NCCLS document M38-A.

- Oveisi, M., Mashhadi, H. R., Alizadeh, H., & Zand, E. (2010). A whole-plant bioassay to test for sulfosulfuron resistance in wild barley (Hordeum spontaneum). Weed Biology and Management, 10(4), 238-245.

- Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163.

- Raccah, B., & Fereres, A. (2009). Plant virus transmission by insects. In Encyclopedia of insects (pp. 793-801). Academic Press.

- Salim, H. H., & Hassan, S. A. (2022). Efficacy of some plant extracts against the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) on faba bean. Egyptian Journal of Biological Pest Control, 32(1), 1-7.

- Santa Cruz Biotechnology, Inc. (n.d.). Cell Cycle Arresting Compounds.

- Singh, S., Kumar, S., & Singh, M. (2017). Herbicidal weed management in onion (Allium cepa L.). Indian Journal of Weed Science, 49(2), 163-166.

- Tu, Y., Zhang, Y., Xu, S., Zhang, Z., & Xie, X. (2014). Palladium-catalyzed cyanation of aryl halides with K4[Fe(CN)6]. Synlett, 25(20), 2938-2942.

- van den Berg, M., & van den Berg, H. (2019). The role of the cell wall in the antifungal activity of plant-derived compounds. Fungal Biology Reviews, 33(3), 155-165.

- Walsh, M. J., Duane, R. D., & Powles, S. B. (2001). High frequency of chlorsulfuron-resistant wild radish (Raphanus raphanistrum L.)

- World Health Organization. (2022, March 4). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays.

- Zhang, W., Liu, Y., Li, J., & Ma, Y. (2015).

- Zhang, X., Song, Y., Wu, Y., & Chen, J. (2009). Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK. Toxicology in Vitro, 23(3), 487-496.

- Zouari, I., Jaoua, S., & Kallel, H. (2016). Bacillus amyloliquefaciens: A potent bacterium for the biocontrol of the potato late blight pathogen, Phytophthora infestans. Biological Control, 98, 59-67.

- Baldoni, G., Viggiani, P., & Covarelli, G. (2000). A whole-plant bioassay to evaluate the resistance of Papaver rhoeas L. to tribenuron-methyl. Weed Research, 40(5), 459-467.

- Butcher, M. R., Lobb, P. G., & Harrington, K. C. (1993). Control of MCPA-resistant giant buttercup (Ranunculus acris). Proceedings of the 46th New Zealand Plant Protection Conference, 13-16.

- Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris.

- Chatterjee, T., Dey, R., & Ranu, B. C. (2014). Palladium on charcoal catalyzed cyanation of aryl halides with K4[Fe(CN)6]. The Journal of Organic Chemistry, 79(12), 5875-5879.

- Chattopadhyay, A., Dutta, S., & Kundu, R. (2016). Efficacy of some new generation herbicides against complex weed flora in onion. Journal of Crop and Weed, 12(1), 133-137.

- Dhawan, R., Singh, S., & Malik, R. K. (2010). Bioefficacy of quizalofop-p-ethyl against grassy weeds in onion (Allium cepa L.). Indian Journal of Weed Science, 42(1&2), 85-88.

- European Herbicide Resistance Working Group. (2017). European Guidelines to conduct herbicide resistance tests.

- Fu, G. Y., Li, Z. Q., Zu, Y. G., Li, J., & Efferth, T. (2012). Insecticidal activities of tung meal extracts from Vernicia fordii against Odontotermes formosanus and Plutella xylostella. Molecules, 17(10), 12185-12197.

- Harrington, K. C. (1989). Control of MCPA-resistant nodding thistle. Proceedings of the 42nd New Zealand Weed and Pest Control Conference, 170-172.

- Harrington, K. C., & Hewage, C. M. (1997). Resistance of giant buttercup (Ranunculus acris) to MCPA. Proceedings of the 50th New Zealand Plant Protection Conference, 18-22.

- Herk, W. G. V., Vernon, R. S., & Tolman, J. H. (2008). A contact bioassay for screening insecticides against wireworms (Coleoptera: Elateridae). Journal of Economic Entomology, 101(3), 826-834.

- Kouache, M., Medjdoub-Bensaad, F., & Kihal, M. (2024). Insecticidal and repellent activities of essential oils of some aromatic plants against the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Plant Protection Research, 64(1), 1-9.

- Lusk, C. H. (2012). Resistance to flumetsulam in giant buttercup (Ranunculus acris) in Golden Bay. New Zealand Journal of Agricultural Research, 55(4), 365-370.

- Prakash, V., Singh, S., & Singh, S. P. (2000). Weed management in onion (Allium cepa L.). Indian Journal of Weed Science, 32(3&4), 177-180.

- Salim, H. H., & Abed, A. H. (2015). Efficacy of some bio-agents against the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) on faba bean. Journal of Entomology and Zoology Studies, 3(3), 32-35.

- Salim, H. H., Ali, A. H., & Al-Jassany, R. F. (2016). Effect of some plant extracts on the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) on faba bean. Journal of Entomology and Zoology Studies, 4(4), 109-112.

- Salim, H. H., & AL-Zuhairi, I. H. (2024). The aphicidal and repellent activities of oxymatrine, Bacillus amyloliquefaciens, nimbecidine and spinosad against adults of oleander aphids (Aphis nerii Boyer De Fonscolombe) under laboratory conditions. ARCC Journals, 3(1), 1-6.

- Schmutterer, H. (1997). Side-effects of neem (Azadirachta indica) products on insect pathogens and beneficials. In Natural pesticides from the neem tree (Azadirachta indica A. Juss) and other tropical plants (pp. 629-638). GTZ.

- Tripathi, A. K., Singh, D., & Singh, S. (2013). Efficacy of herbicides on weed dynamics and yield of onion (Allium cepa L.). The Bioscan, 8(4), 1337-1340.

- Vishnu, S., Sridhar, V., & Gadad, H. (2015). Bio-efficacy of different herbicides on weed control and yield of onion (Allium cepa L.). The Bioscan, 10(1), 355-358.

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resistance.nzpps.org [resistance.nzpps.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 13. mdpi.com [mdpi.com]

- 14. Two distinct signaling pathways regulate peroxynitrite-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. scbt.com [scbt.com]

- 17. Cell cycle arrest and apoptosis, two alternative mechanisms for PMKT2 killer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cambridge.org [cambridge.org]

- 22. mdpi.com [mdpi.com]

- 23. isws.org.in [isws.org.in]

- 24. youtube.com [youtube.com]

- 25. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Aphicidal and Repellent Activities of Oxymatrine, Bacillus amyloliquefaciens, Nimbecidine and Spinosad against Adults of Oleander Aphids (Aphis nerii Boyer De Fonscolombe) under Laboratory Conditions [arccjournals.com]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. Thieme E-Books & E-Journals [thieme-connect.de]

- 30. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 31. researchgate.net [researchgate.net]

- 32. asm.org [asm.org]

Technical Safety Guide: 2-Phenoxybenzonitrile (CAS 6476-32-0)

[1]

Executive Summary & Application Context

2-Phenoxybenzonitrile (CAS 6476-32-0) is a critical aromatic nitrile intermediate used extensively in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl analogs) and kinase inhibitors in oncology pipelines.[1] Unlike its aliphatic counterparts (e.g., acetonitrile), the aromatic nitrile moiety offers enhanced metabolic stability, yet it presents unique toxicological challenges that require precise handling protocols.

This guide moves beyond generic safety data sheets (SDS) to provide a self-validating operational framework. It addresses the compound’s physicochemical behavior, metabolic fate, and specific engineering controls required to maintain a zero-exposure environment.

Physicochemical Profile: "Know Your Compound"

Effective risk assessment begins with understanding the physical limitations of the material. 2-Phenoxybenzonitrile is a solid at room temperature, which reduces inhalation risk compared to volatile liquids, but increases the risk of particulate contamination.

| Property | Value | Operational Implication |

| CAS Number | 6476-32-0 | Use for inventory tracking and waste labeling. |

| Molecular Weight | 195.22 g/mol | Moderate MW; particulate dispersion is the primary vector. |

| Physical State | Crystalline Solid | Risk of dust generation during weighing/transfer. |

| Melting Point | 62–64 °C | Low MP; Do not store near heat sources. May melt/fuse in hot warehouses. |

| Solubility | Organic solvents (DCM, EtOAc) | Lipophilic; readily absorbs through skin (dermal hazard). |

| Reactivity | Stable; Incompatible with strong oxidizers | Violent reactions possible with fuming nitric acid or peroxides. |

Toxicological Mechanisms & Metabolic Fate

The "Cyanide Myth" vs. Reality

A common misconception in organic synthesis is that all nitriles immediately release hydrogen cyanide (HCN) upon ingestion or inhalation. As a Senior Application Scientist, it is crucial to distinguish between aliphatic nitriles (rapid HCN release via

Mechanism of Action: The aromatic ring stabilizes the cyano group. Metabolism primarily occurs via ring hydroxylation (mediated by Cytochrome P450 enzymes) or slow hydrolysis to the amide/acid, rather than immediate oxidative dealkylation. However, under extreme physiological stress or acidic hydrolysis in waste streams, cyanide liberation remains a latent hazard.

Visualization: Metabolic Fate & Toxicity Pathway

The following diagram illustrates the divergent metabolic pathways, highlighting why dermal protection is critical due to lipophilicity rather than immediate gas inhalation risks.

Figure 1: Metabolic fate of 2-Phenoxybenzonitrile. Note the stability of the aromatic nitrile bond compared to aliphatic variants.[2]

Operational Protocols & Self-Validating Systems

Hierarchy of Controls

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE.

-

Engineering (Primary): All weighing and transfer must occur inside a Chemical Fume Hood or Powder Containment Enclosure . Verify face velocity >0.5 m/s before use.[2]

-

Administrative (Secondary): Designate a "Nitrile Zone." No other work (e.g., eating, paperwork) occurs here.

-

PPE (Tertiary):

-

Gloves: Double-gloving is mandatory. Inner layer: Latex (tactile). Outer layer: Nitrile (minimum 5 mil thickness) . Note: While it seems counterintuitive to use nitrile gloves for a nitrile compound, commercial nitrile rubber offers excellent resistance to aromatic solids.

-

Respiratory: If working outside a hood (not recommended), use a P100 particulate respirator with an organic vapor cartridge.

-

Synthesis & Handling Workflow

This protocol ensures containment of the solid and prevents cross-contamination.

Step-by-Step Methodology:

-

Pre-Start Check:

-

Verify hood airflow.

-

Prepare a "Quench Station" containing 10% Sodium Hypochlorite (bleach) to neutralize minor residues on tools.

-

-

Weighing:

-

Use an anti-static gun if the powder is fluffy/static-prone.

-

Weigh into a tared vial inside the hood. Do not transport open spatulas across the lab.

-

-

Reaction Setup:

-

Solvent Choice: When dissolving, add solvent (e.g., DCM) slowly. The solution is now a dermal torpedo —it will penetrate skin faster than the solid.

-

Inert Atmosphere: While not pyrophoric, running reactions under Nitrogen (

) prevents moisture-induced hydrolysis to the amide (2-phenoxybenzamide), ensuring product purity.

-

-

Decontamination:

-

Wipe all balances and surfaces with a solvent-dampened tissue, then dispose of the tissue as hazardous waste immediately.

-

Emergency Response: The "SWIMS" Protocol

In the event of exposure or spill, hesitation is the enemy. We utilize the SWIMS protocol adapted for aromatic nitriles.

S - Stop the spill (if safe). W - Warn others.[1][3] I - Isolate the area. M - Monitor for symptoms (headache, dizziness - signs of cellular hypoxia). S - Stay or Evacuate (depending on severity).

Visualization: Emergency Decision Logic

This decision tree guides the researcher through immediate actions based on the type of exposure.

Figure 2: Emergency response logic for 2-Phenoxybenzonitrile incidents.

Waste Management & Disposal

Disposal is the final step of the experimental lifecycle. Improper disposal of nitriles can lead to environmental cyanide accumulation.

-

Segregation: Do not mix with acidic waste streams. Acid + Nitrile + Water

Hydrolysis -

Labeling: Clearly label as "Toxic Organic Solid - Nitrile."

-

Destruction: The only validated disposal method is Chemical Incineration equipped with an afterburner and scrubber to capture Nitrogen Oxides (

) generated during combustion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12548616, 2-Phenoxybenzonitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-phenoxybenzonitrile (CAS 6476-32-0).[1] Retrieved from [Link][1]

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

exploring the reactivity of the nitrile group in 2-Phenoxybenzonitrile

An In-Depth Technical Guide for Drug Discovery & Synthesis

Executive Summary

2-Phenoxybenzonitrile represents a "privileged scaffold" in medicinal chemistry, serving as a critical junction point for accessing diverse pharmacophores. Unlike simple benzonitriles, the presence of the ortho-phenoxy group introduces unique electronic and steric factors that can be leveraged for intramolecular cyclizations (accessing xanthones and acridones) or bioisosteric expansions (tetrazoles).

This guide dissects the reactivity of the nitrile moiety within this specific steric environment. It moves beyond generic textbook reactions to provide field-proven protocols and mechanistic insights tailored for researchers requiring high-fidelity transformations in drug development pipelines.

Electronic & Steric Landscape

To manipulate the nitrile group effectively, one must first understand the local electronic environment defined by the 2-phenoxy substituent.

The Ortho-Phenoxy Effect

-

Electronic Push-Pull: The phenoxy group is inductively withdrawing (-I) but strongly resonance donating (+R). In the ortho position, the +R effect dominates the ring electron density, potentially deactivating the carbon of the nitrile towards nucleophilic attack compared to a nitro-substituted benzonitrile. However, the ether oxygen lone pairs can act as a Lewis base, coordinating with incoming Lewis acids (e.g.,

, -

Steric Gating: The ether linkage is flexible (

hybridization at the oxygen), allowing the phenyl ring to rotate. However, it creates a "steric gate" that can hinder bulky nucleophiles from attacking the nitrile carbon, favoring smaller nucleophiles (azide, hydride) or intramolecular reactions.

Reactivity Map & Pathways

The following diagram visualizes the primary divergent pathways available to 2-phenoxybenzonitrile.

Figure 1: Divergent synthetic pathways from 2-phenoxybenzonitrile. Green indicates bioisostere formation; Red indicates scaffold morphing.

High-Value Transformation: Tetrazole Synthesis

Application: Synthesis of Angiotensin II receptor antagonists (Sartans).

The conversion of the nitrile to a tetrazole is the most critical reaction in modern medicinal chemistry for this scaffold. The tetrazole acts as a lipophilic, metabolically stable bioisostere of a carboxylic acid.

Mechanism: Lewis Acid Activation

Standard thermal cycloaddition of azides to nitriles is slow and dangerous due to the formation of hydrazoic acid (

Figure 2: Zinc-mediated [3+2] cycloaddition mechanism.[1]

Protocol: Zinc-Mediated Cycloaddition

Note: This protocol avoids toxic tin reagents (tributyltin azide) often cited in older literature.

Reagents:

-

2-Phenoxybenzonitrile (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

Zinc Bromide (

) (1.0 equiv) -

Solvent: Water/Isopropanol (1:1) or DMF (for higher solubility)

Step-by-Step:

-

Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve 2-phenoxybenzonitrile (10 mmol) in 20 mL of solvent.

-

Addition: Add

(10 mmol) followed by -